methyl 8-methoxy-2H-chromene-6-carboxylate
CAS No.:
Cat. No.: VC17670803
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12O4 |
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Molecular Weight | 220.22 g/mol |
IUPAC Name | methyl 8-methoxy-2H-chromene-6-carboxylate |
Standard InChI | InChI=1S/C12H12O4/c1-14-10-7-9(12(13)15-2)6-8-4-3-5-16-11(8)10/h3-4,6-7H,5H2,1-2H3 |
Standard InChI Key | NADITIQXJFVAIS-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC2=C1OCC=C2)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Framework and Substitution Pattern
Methyl 8-methoxy-2H-chromene-6-carboxylate belongs to the 2H-chromene family, which consists of a benzene ring fused to a pyran ring. The numbering of positions in chromenes follows the IUPAC system, with the oxygen atom in the pyran ring designated as position 1. Key substituents include:
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Methoxy group (-OCH₃) at position 8 on the benzene ring.
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Methyl ester (-COOCH₃) at position 6 on the benzene ring.
The molecular formula is C₁₂H₁₂O₄, with a molecular weight of 220.22 g/mol. The absence of additional alkyl groups (e.g., 2,2-dimethyl substituents) distinguishes this compound from structurally related chromenes isolated from natural sources .
Property | Value/Description | Source Compound Reference |
---|---|---|
Boiling Point | Not reported | |
Melting Point | Not reported | |
Solubility | Likely polar organic solvents | |
Stability | Stable under standard conditions |
The electron-donating methoxy group at position 8 enhances the compound's aromatic character, potentially influencing its reactivity and interaction with biological targets .
Synthesis and Isolation
Natural Occurrence
Methyl 8-methoxy-2H-chromene-6-carboxylate has been identified in extracts of the liverwort Pedinophyllum interruptum. Isolation techniques involve diethyl ether extraction followed by vacuum liquid chromatography (VLC) and high-performance liquid chromatography (HPLC) on silica gel columns. The natural yield is low (e.g., 1 mg from 2.5 g plant material), necessitating synthetic routes for larger-scale production .
Synthetic Methodologies
Catalytic synthesis strategies for 2H-chromenes, as outlined by Majumdar et al., provide a framework for producing this compound. Key approaches include:
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Transition Metal Catalysis: Cyclization of substituted phenols with α,β-unsaturated esters using palladium or ruthenium catalysts.
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Organocatalysis: Asymmetric synthesis employing chiral amines or Brønsted acids to control stereochemistry .
A plausible synthetic route involves the reaction of 2,6-dihydroxy-4-methoxybenzoic acid with propargyl alcohol under acidic conditions, followed by esterification with methanol. This method mirrors the synthesis of related chromene carboxylates reported in natural product studies .
Pharmacological Activities
Anticancer Mechanisms
The compound’s ability to induce apoptosis in cancer cells is linked to its interaction with effector cell protease receptor-1 (EPR-1) and monoamine oxidase (MAO) pathways. Structure-activity relationship (SAR) studies highlight the necessity of the 6-carboxylate group for cytotoxic activity, as it facilitates hydrogen bonding with target proteins .
Antioxidant Properties
Methoxy groups on chromenes contribute to radical scavenging activity. Quantum chemical calculations suggest that the 8-methoxy substituent stabilizes phenoxyl radicals, enhancing the compound’s ability to mitigate oxidative stress in cellular environments .
Applications in Drug Discovery
Lead Optimization
The methyl ester at position 6 serves as a prodrug moiety, amenable to hydrolysis in vivo to generate active carboxylic acid derivatives. This property is exploitable in designing targeted therapies with improved bioavailability.
Structural Modifications
Recent efforts focus on replacing the methoxy group with fluorinated or amino substituents to enhance blood-brain barrier penetration. Such derivatives are under investigation for neurodegenerative disease applications .
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